N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline
Description
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHYLANILINE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a methyl aniline moiety
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]-4-methylaniline |
InChI |
InChI=1S/C18H21N5O/c1-13-5-7-14(8-6-13)19-18(2,3)17-20-21-22-23(17)15-9-11-16(24-4)12-10-15/h5-12,19H,1-4H3 |
InChI Key |
FZCCUWKZHARLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETZOL-5-YL]PROPAN-2-YL}-4-METHYLANILINE typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-2-propanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide to form the tetrazole ring. The final step involves the alkylation of 4-methylaniline with the tetrazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHYLANILINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and halogenated aromatic compounds .
Scientific Research Applications
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHYLANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHYLANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate: Similar structure but with additional hydroxyl and formamide groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar aromatic structure but with different functional groups.
Uniqueness
N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHYLANILINE is unique due to its combination of a tetrazole ring and methoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds .
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